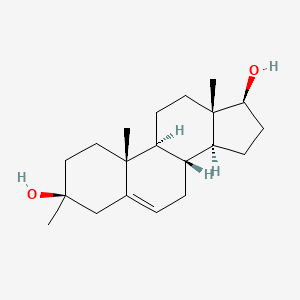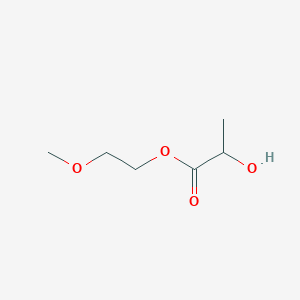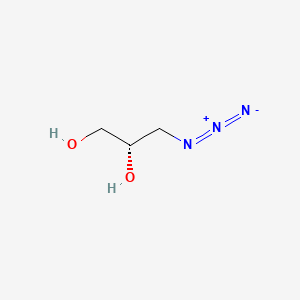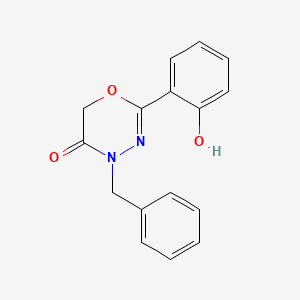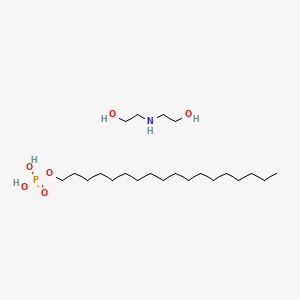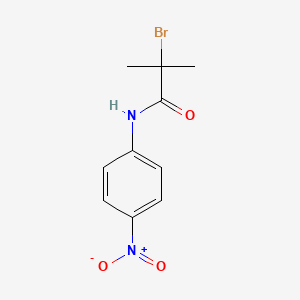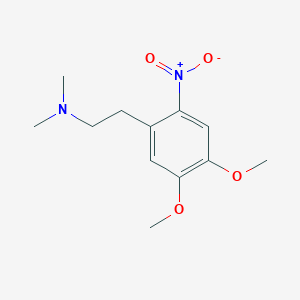![molecular formula C22H20N2O4 B12796351 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione CAS No. 10513-98-1](/img/structure/B12796351.png)
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione is a compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by an isoindoline nucleus with carbonyl groups at positions 1 and 3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with 4-aminophenol in the presence of a catalyst such as zinc chloride, followed by reaction with sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound often utilize similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The reaction is typically carried out in solvents like toluene or isopropanol under reflux conditions .
Analyse Chemischer Reaktionen
Types of Reactions
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced isoindoline derivatives .
Wissenschaftliche Forschungsanwendungen
2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione has numerous scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a therapeutic agent due to its biological activity.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Wirkmechanismus
The mechanism of action of 2-[6-(1,3-Dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(1,3-Dioxoisoindol-2-yl)methyl]isoindole-1,3-dione: Another isoindoline-1,3-dione derivative with similar chemical properties.
2-(2,6-Dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: A functionalized isoindoline-1,3-dione used in the development of thalidomide-based PROTACs.
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Used as a catalyst and in enzyme kinetic studies.
Uniqueness
Its ability to undergo various chemical reactions and its diverse applications in different fields make it a valuable compound for scientific research and industrial use .
Eigenschaften
CAS-Nummer |
10513-98-1 |
|---|---|
Molekularformel |
C22H20N2O4 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
2-[6-(1,3-dioxoisoindol-2-yl)hexyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H20N2O4/c25-19-15-9-3-4-10-16(15)20(26)23(19)13-7-1-2-8-14-24-21(27)17-11-5-6-12-18(17)22(24)28/h3-6,9-12H,1-2,7-8,13-14H2 |
InChI-Schlüssel |
MJYXMZHGVMGKLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


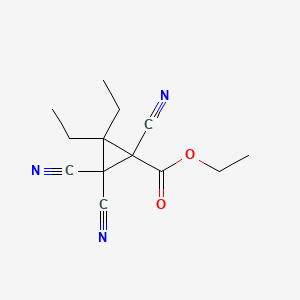
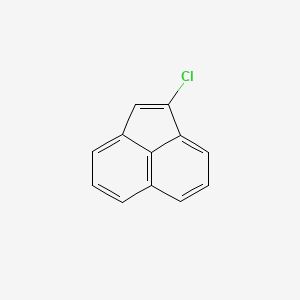
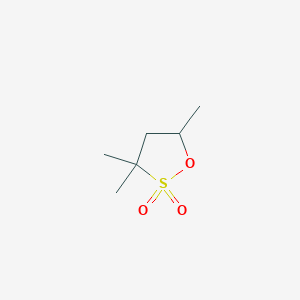
![9-propyl-2-oxa-4,9,15-triazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12796280.png)


